The synthesis of (S)-3-Phenylpiperidine can be achieved through various methods. One common approach involves the use of chiral resolution, where a racemic mixture of 3-Phenylpiperidine is separated into its individual enantiomers. This resolution process typically involves reacting the racemate with a chiral resolving agent, forming diastereomeric salts that can be separated based on their differing solubility properties. After separation, the desired (S)-enantiomer can be isolated by treating the corresponding salt with a suitable base [, ].
For example, (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride ((-)-OSU6162), a derivative of (S)-3-Phenylpiperidine, demonstrates a unique ability to normalize dopaminergic activity in a tone-dependent manner [, , ]. This compound exhibits weak dopamine D2 receptor modulator activity, suggesting its potential in treating disorders characterized by dopaminergic dysfunction [, , ].
Another study showcased the development of N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401), a potent and selective inhibitor of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) []. LEI-401 incorporates the (S)-3-phenylpiperidine moiety as a key structural feature, contributing to its inhibitory potency and selectivity.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7